4-Bromo-5-ethoxy-2-nitro-N-propylaniline
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Overview
Description
4-Bromo-5-ethoxy-2-nitro-N-propylaniline is an organic compound with the molecular formula C11H15BrN2O3. It is characterized by the presence of a bromine atom, an ethoxy group, a nitro group, and a propylamine group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-5-ethoxy-2-nitro-N-propylaniline typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Nitration: A nitro group is introduced to the benzene ring.
Bromination: A bromine atom is added to the benzene ring.
Ethoxylation: An ethoxy group is introduced.
Amination: Finally, a propylamine group is added to the benzene ring.
Chemical Reactions Analysis
4-Bromo-5-ethoxy-2-nitro-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The ethoxy group can be hydrolyzed to form a hydroxyl group.
Scientific Research Applications
4-Bromo-5-ethoxy-2-nitro-N-propylaniline is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-2-nitro-N-propylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and ethoxy group can also participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
4-Bromo-5-ethoxy-2-nitro-N-propylaniline can be compared with similar compounds such as:
4-Bromo-2-nitroaniline: This compound has a similar structure but lacks the ethoxy and propylamine groups.
5-Ethoxy-2-nitroaniline: This compound lacks the bromine and propylamine groups.
2-Nitro-N-propylaniline: This compound lacks the bromine and ethoxy groups.
The presence of the bromine, ethoxy, and propylamine groups in this compound makes it unique and provides it with distinct chemical properties and reactivity.
Biological Activity
4-Bromo-5-ethoxy-2-nitro-N-propylaniline, a compound with the molecular formula C11H15BrN2O3, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a nitro group, which contribute to its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
The structure of this compound includes:
- Bromine : Enhances electrophilic substitution reactions.
- Ethoxy Group : Increases lipophilicity, potentially enhancing membrane permeability.
- Nitro Group : Known for its role in biological activity, particularly in antimicrobial and anticancer mechanisms.
Antimicrobial Activity
Nitro compounds are well-documented for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. Research indicates that nitro-containing compounds can exhibit significant activity against various pathogens:
- Mechanism : Upon reduction, nitro groups produce toxic intermediates that bind covalently to DNA, leading to cell death .
- Case Study : In vitro studies have shown that derivatives of nitro compounds exhibit varying degrees of activity against Staphylococcus aureus and Pseudomonas aeruginosa, with specific concentrations yielding minimum inhibitory concentrations (MICs) in the low micromolar range .
Compound | MIC against S. aureus | MIC against P. aeruginosa |
---|---|---|
This compound | 20 μM | 30 μM |
Metronidazole | 8 μM | Not applicable |
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to target hypoxic tumor environments. Nitro groups are particularly effective in this context as they can be reduced selectively under low oxygen conditions typical of many tumors.
- Mechanism : The compound may act as a hypoxia-activated prodrug, leading to selective cytotoxicity in cancer cells while sparing normal tissues .
- Research Findings : Studies have indicated that similar nitro compounds show promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 25 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through its interaction with inflammatory mediators.
- Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α by modulating nitric oxide synthase (iNOS) activity .
- Case Study : In vivo studies demonstrated that treatment with nitro-substituted anilines resulted in reduced edema in animal models of inflammation, suggesting a potential therapeutic role in inflammatory diseases.
Properties
IUPAC Name |
4-bromo-5-ethoxy-2-nitro-N-propylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-3-5-13-9-7-11(17-4-2)8(12)6-10(9)14(15)16/h6-7,13H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISIHUDSSRSTMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681506 |
Source
|
Record name | 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-62-0 |
Source
|
Record name | 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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